molecular formula C13H6Cl6N2O B1596654 Carbanilide, 2,2',4,4',6,6'-hexachloro- CAS No. 20632-35-3

Carbanilide, 2,2',4,4',6,6'-hexachloro-

Cat. No. B1596654
CAS RN: 20632-35-3
M. Wt: 418.9 g/mol
InChI Key: KCPIVZYPHAUCOR-UHFFFAOYSA-N
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Description

Carbanilide, 2,2’,4,4’,6,6’-hexachloro- is a chemical compound with the molecular formula C13H6Cl6N2O12. It is also known by its CAS number 20632-35-313.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.



Molecular Structure Analysis

The molecular structure of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- is represented by the formula C13H6Cl6N2O1. The molecular weight of this compound is 418.9 g/mol1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- are not available in the web search results.


Scientific Research Applications

Biological and Toxicological Effects

A study by Ahn et al. (2008) assessed the biological activities of carbanilides, including triclocarban (a compound closely related to "Carbanilide, 2,2',4,4',6,6'-hexachloro-"), in in vitro bioassays. They found that some carbanilide compounds enhanced hormone-dependent induction of estrogen and androgen-dependent gene expression but exhibited little agonist activity on their own. This suggests a potential mechanism for endocrine disruption by these compounds. Additionally, triclosan, a structurally similar compound, showed weak agonistic and/or antagonistic activity in the aryl hydrocarbon receptor-responsive bioassay, highlighting the complex interactions these substances may have with endocrine systems (Ahn et al., 2008).

Environmental Fate and Degradation

Miller et al. (2008) investigated the fate of triclocarban (TCC) in estuarine sediments, providing insights into the environmental degradation of carbanilides. They found evidence for the reductive dechlorination of TCC to less chlorinated congeners, suggesting pathways for the environmental breakdown of similar compounds. The persistence of triclocarban and its diphenylurea backbone in sediments over the past 40 years indicates the environmental resilience of such compounds, which has implications for their ecological and human health impacts (Miller et al., 2008).

Biodegradation and Biotransformation

Yun et al. (2017) characterized a novel amidase from Ochrobactrum sp. TCC-2, capable of degrading TCC and its dehalogenated congeners. This enzyme hydrolyzes the amide bonds of TCC to more biodegradable products, indicating potential applications in bioremediation efforts to mitigate the environmental impact of carbanilides. The broad substrate spectrum of this amidase suggests its utility in breaking down a range of carbanilide-based contaminants (Yun et al., 2017).

Impact on Microbial Communities

Research by Miller et al. (2010) identified bacteria capable of degrading triclocarban and its non-chlorinated congener, carbanilide, using them as sole carbon sources. This study highlights the role of specific microbial communities in the breakdown of carbanilides in wastewater, offering insights into natural attenuation processes and the potential for engineered bioremediation strategies (Miller et al., 2010).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications for Carbanilide, 2,2’,4,4’,6,6’-hexachloro- from the web search results.


Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

1,3-bis(2,4,6-trichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPIVZYPHAUCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174662
Record name Carbanilide, 2,2',4,4',6,6'-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbanilide, 2,2',4,4',6,6'-hexachloro-

CAS RN

20632-35-3
Record name N,N′-Bis(2,4,6-trichlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20632-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbanilide, 2,2',4,4',6,6'-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020632353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilide, 2,2',4,4',6,6'-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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